molecular formula C10H9ClN4 B1367214 3-(4-Chlorophenyl)-6-hydrazinopyridazine CAS No. 60478-25-3

3-(4-Chlorophenyl)-6-hydrazinopyridazine

Cat. No. B1367214
Key on ui cas rn: 60478-25-3
M. Wt: 220.66 g/mol
InChI Key: AZCTXHPEZWKVGD-UHFFFAOYSA-N
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Patent
US04092311

Procedure details

A mixture of 10.0 g. of 6-(p-chlorophenyl)-3-chloropyridazine, 6.6 g. of hydrazine hydrate and 150 ml. of butanol is heated at reflux overnight. The reaction mixture is cooled and the precipitate is collected by filtration, washed with butanol and water and then dried yielding 6-(p-chlorophenyl)-3-hydrazinopyridazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:13]=[N:12][C:11](Cl)=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.O.[NH2:16][NH2:17]>C(O)CCC>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:13]=[N:12][C:11]([NH:16][NH2:17])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC=C(N=N1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 10.0 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
the precipitate is collected by filtration
WASH
Type
WASH
Details
washed with butanol and water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC=C(N=N1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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